![molecular formula C12H19ClN2O2S B1459643 2-{2-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride CAS No. 1803609-50-8](/img/structure/B1459643.png)
2-{2-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride
Overview
Description
2-{2-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride, also known as Metformin hydrochloride, is a widely used oral antidiabetic drug. It is a white crystalline powder that is soluble in water and has a molecular weight of 165.63 g/mol. Metformin hydrochloride belongs to the biguanide class of drugs and is used to treat type 2 diabetes mellitus.
Scientific Research Applications
Structure-Activity Relationship Studies
Thiazolidinediones have been studied for their role as ERK1/2 inhibitors, showing promise in cancer research. Shifts in substitution patterns on the phenyl ring of thiazolidinedione derivatives have been shown to significantly improve their functional activities, such as inhibiting cell proliferation and inducing apoptosis, suggesting potential for developing ERK1/2 substrate-specific inhibitors (Li et al., 2009).
Antimicrobial Applications
Compounds containing the thiazolidine-2,4-dione scaffold have been explored for their antimicrobial activities. Synthesis and biological screening of heteroaryl thiazolidine-2,4-diones have identified compounds with activity against various bacteria and fungi, indicating their potential in addressing antimicrobial resistance (Ibrahim et al., 2011).
Anticancer Activity
Thiazolidinedione analogues have been identified as dual inhibitors of the Raf/MEK/ERK and PI3K/Akt signaling pathways, crucial in cancer cell proliferation and survival. Such compounds inhibited cell proliferation, induced apoptosis, and arrested cells in the G(0)/G(1) phase in leukemia cells, underscoring their potential as leads for anticancer therapy (Li et al., 2010).
Sphingosine Kinase-2 Inhibition
Selective inhibition of sphingosine kinase-2 (SphK2) by thiazolidine-2,4-dione derivatives, such as K145, has shown effectiveness in suppressing cancer cell growth both in vitro and in vivo. These inhibitors work by modulating sphingolipid metabolism, a critical pathway in cancer cell survival and proliferation, offering a novel approach to cancer therapy (Liu et al., 2013).
properties
IUPAC Name |
1-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S.ClH/c1-10(13-2)11-6-3-4-7-12(11)14-8-5-9-17(14,15)16;/h3-4,6-7,10,13H,5,8-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYYVLNIAKKCBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1N2CCCS2(=O)=O)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





amine dihydrochloride](/img/structure/B1459565.png)
![2-{[(Cyclohexylmethyl)(methyl)amino]methyl}aniline dihydrochloride](/img/structure/B1459566.png)
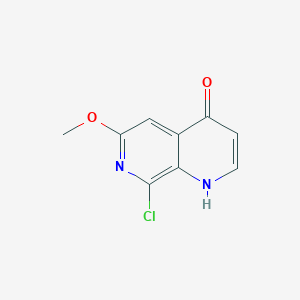
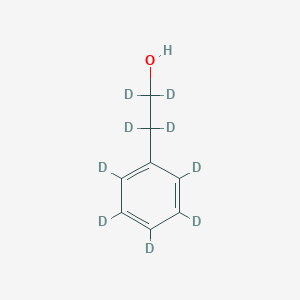

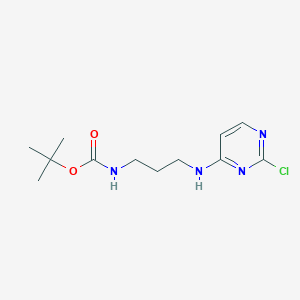


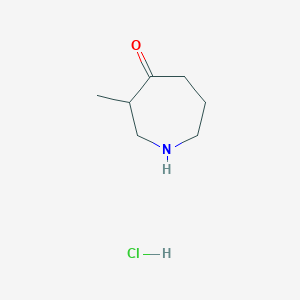
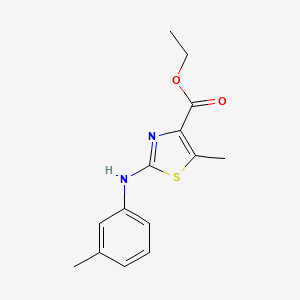

![N-[(5-bromopyridin-2-yl)methyl]-N-methylcyclobutanamine](/img/structure/B1459583.png)